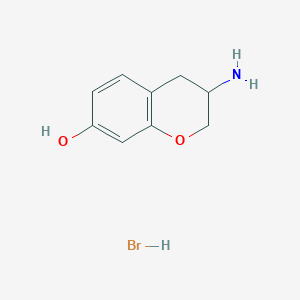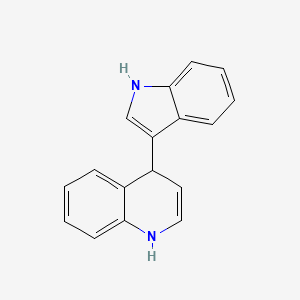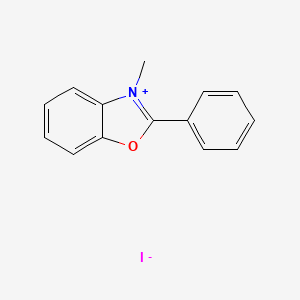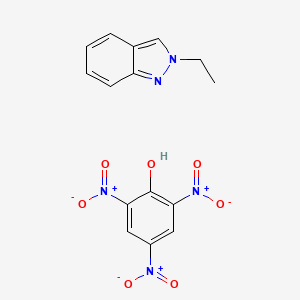
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one is a phenothiazine derivative known for its unique chemical structure and potential applications in various scientific fields. Phenothiazine compounds are widely studied due to their diverse biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one typically involves the chlorination of phenothiazine derivatives followed by methoxymethylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxymethylation is achieved using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding phenothiazine derivative without the chloro group.
Substitution: Formation of substituted phenothiazine derivatives.
Applications De Recherche Scientifique
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.
Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death in cancer cells.
Modulating Receptors: Binding to and modulating the activity of receptors involved in neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Chloro-2-methylquinoline
- 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine
- 8-Chloro-5-methoxy-4H-1,4-benzothiazine
Uniqueness
8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one is unique due to its specific methoxymethoxy substitution, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
61588-61-2 |
|---|---|
Formule moléculaire |
C14H10ClNO3S |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
8-chloro-2-(methoxymethoxy)phenothiazin-3-one |
InChI |
InChI=1S/C14H10ClNO3S/c1-18-7-19-12-5-10-14(6-11(12)17)20-13-3-2-8(15)4-9(13)16-10/h2-6H,7H2,1H3 |
Clé InChI |
GUTWFJXTUNZNPG-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC2=NC3=C(C=CC(=C3)Cl)SC2=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)

![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)

![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)

![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
